molecular formula C18H17ClN4O2S B2984592 N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide CAS No. 1327316-80-2

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide

Cat. No. B2984592
CAS RN: 1327316-80-2
M. Wt: 388.87
InChI Key: XUQGCLBFUNGWNR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have synthesized derivatives similar to N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide, highlighting their potential as antimicrobial agents. For instance, compounds with structural modifications exhibiting significant antibacterial activity against various bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa, as well as antifungal activity against strains like C. albicans, A. niger, and A. flavus have been reported. This suggests a promising avenue for the development of new antimicrobial therapies (Kumar et al., 2013; Gul et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide have been extensively studied. These research efforts have focused on developing efficient synthetic routes and characterizing the compounds using various analytical techniques. Studies have also explored the synthesis of novel derivatives with enhanced biological activities, underscoring the compound's versatility in drug development (Desai et al., 2008; Ramalingam et al., 2019).

Anticancer Potential

There is also interest in evaluating the anticancer potential of compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide. Research in this area has led to the synthesis of derivatives showing selectivity towards cancer cells, providing a basis for further investigation into their use as anticancer agents. These findings underscore the potential for developing new therapeutic options for cancer treatment (Evren et al., 2019).

Enzyme Inhibition and Molecular Docking Studies

Molecular docking studies and enzyme inhibition assays have been utilized to explore the biological activities of compounds similar to N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds, highlighting their relevance in the development of new drugs with specific biological targets (Virk et al., 2023).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11-4-5-13(7-14(11)19)20-16(24)10-23-8-12(9-23)18-21-17(22-25-18)15-3-2-6-26-15/h2-7,12H,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQGCLBFUNGWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide

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